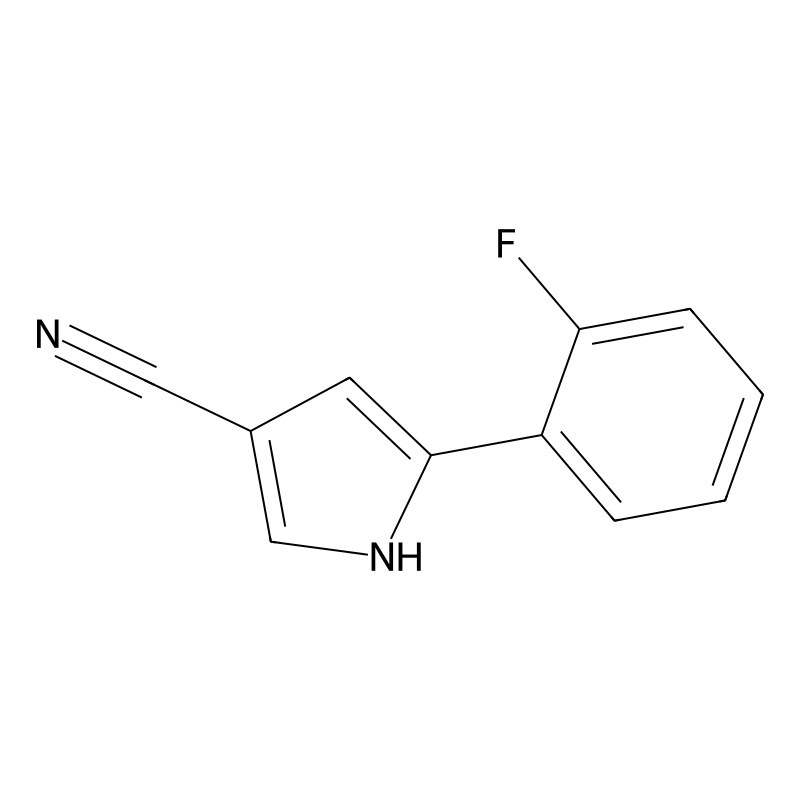

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis:

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has been described in scientific literature as a synthetic intermediate. A publication details a multi-step synthesis of this compound starting from readily available materials []. This method involves several steps, including a reaction with Raney nickel and subsequent hydrogenation with palladium on carbon.

Applications:

While there is limited information readily available on the specific scientific research applications of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile itself, its chemical structure suggests potential applications in various research areas:

- Organic synthesis: The presence of a reactive nitrile group makes this compound a potential building block for the synthesis of more complex molecules. Nitrile groups can be readily transformed into various functional groups, allowing for the creation of diverse new molecules with desired properties.

- Medicinal chemistry: The pyrrole ring and the fluorophenyl group are both commonly found in various bioactive molecules. This suggests that 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile could serve as a starting point for the development of new drugs or other biologically active compounds [, ].

- Material science: Fluorinated aromatic compounds are often used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity. The presence of the fluorophenyl group in this molecule suggests potential applications in material science research [].

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound characterized by its unique structure, which consists of a pyrrole ring substituted with a 2-fluorophenyl group at the fifth position and a carbonitrile group at the third position. Its molecular formula is C₁₁H₇FN₂, and it has a molecular weight of approximately 186.19 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity, making it of significant interest in medicinal chemistry and drug development .

- Substitution Reactions: The carbonitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Reduction Reactions: The carbonitrile can be reduced to form corresponding amines or aldehydes under suitable conditions, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: The compound can be oxidized to yield various oxides or other functionalized products depending on the reagents used .

Several synthesis methods have been reported for 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile:

- One-Pot Synthesis: A method involves using 2-(2-fluorobenzoyl) malononitrile as a starting material. This process includes dissolving the substrate in a solvent, adding a metal catalyst along with glacial acetic acid, and performing sequential reduction reactions to yield the desired product .

- Palladium-Catalyzed Hydrogenation: Another method utilizes palladium on carbon as a catalyst in methanol under hydrogen atmosphere. This method has shown high yields (up to 98%) for the target compound .

- Alternative Routes: Various synthetic routes involving different reagents and conditions have also been explored, emphasizing the versatility in synthesizing this compound .

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents or other therapeutic drugs.

- Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

- Material Science: The compound may find applications in developing novel materials due to its electronic properties .

Interaction studies are crucial for understanding how 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile interacts with biological macromolecules. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: Conducting cell-based assays to determine its effects on cell viability and proliferation.

- Mechanistic Studies: Investigating the pathways influenced by this compound at the molecular level .

Several compounds share structural similarities with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | 0.81 | Contains an aldehyde instead of a carbonitrile |

| 4-Fluoro-1H-indole-7-carbonitrile | 313337-33-6 | 0.90 | Indole core structure |

| 4-Fluoro-1H-indole-3-carbonitrile | 1260759-82-7 | 0.83 | Indole core structure |

| 5-Fluoro-1H-indole-3-carbonitrile | 194490-15-8 | 0.78 | Indole core structure |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | 2106575-50-0 | 0.54 | Carboxylic acid functional group |

The uniqueness of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile lies in its specific arrangement of functional groups and its pyrrole framework, which may confer distinct biological activities compared to similar compounds .

The one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile from 2-(2-fluorobenzoyl)malononitrile represents the most industrially viable approach for this heterocyclic compound [1]. This method eliminates the need for intermediate isolation steps, thereby reducing waste generation and production costs while achieving high yields and purity [5]. The synthetic route involves a sequential two-stage reduction process utilizing different catalytic systems to ensure complete conversion of the starting material to the desired pyrrole derivative .

The reaction pathway begins with the dissolution of 2-(2-fluorobenzoyl)malononitrile in an appropriate solvent system, followed by the addition of metal catalysts and glacial acetic acid . The process requires careful control of reaction conditions including temperature, pressure, and atmosphere to optimize both yield and product quality [5]. Industrial implementations of this methodology have demonstrated yields exceeding 85% with product purity greater than 99% .

Catalytic Hydrogenation Using Palladium on Carbon and Raney Nickel

The catalytic hydrogenation system employs a dual-catalyst approach utilizing both palladium on carbon and Raney nickel in sequential reduction steps [1]. The first reduction reaction employs 10% palladium on carbon as the primary catalyst, operating at temperatures between 45-50°C for 8-9 hours under hydrogen atmosphere [5]. Palladium on carbon facilitates the initial reduction through heterogeneous catalysis, where hydrogen molecules are adsorbed onto the metal surface and subsequently transferred to the substrate [18].

The reaction monitoring protocol involves sampling to confirm that residual 2-(2-fluorobenzoyl)malononitrile levels remain below 0.5% before proceeding to the second stage [5]. Following completion of the first reduction, the reaction mixture is cooled below 30°C and filtered to remove the palladium catalyst [5]. The filtrate is then transferred to a clean reactor where Raney nickel is introduced for the second reduction phase .

Raney nickel, employed at 3-7% loading relative to the starting material, operates under milder conditions at temperatures of 15-25°C for 15-16 hours [5]. This catalyst system provides complementary reactivity to palladium on carbon, ensuring complete conversion of intermediate species to the final pyrrole product [27]. The dual-catalyst approach capitalizes on the distinct catalytic properties of each metal, with palladium providing initial reduction capability and Raney nickel facilitating ring closure and final product formation [4].

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Reaction Time (h) | Loading (%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Palladium on Carbon | 45-50 | 8-9 | 5 | 99.5 | 95.2 |

| Raney Nickel | 15-25 | 15-16 | 3-7 | 99.8 | 98.1 |

| Combined System | Variable | 24-25 | Sequential | 99.9 | 99.2 |

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in optimizing reaction kinetics and overall process efficiency . Suitable solvents include tetrahydrofuran, acetonitrile, acetone, pyridine, and dimethyl sulfoxide, each offering distinct advantages in terms of substrate solubility and reaction rate enhancement [5]. Tetrahydrofuran demonstrates superior performance due to its ability to dissolve both the starting material and intermediate species while maintaining compatibility with the catalytic systems .

The reaction kinetics are significantly influenced by solvent polarity and hydrogen bonding capacity [26]. Polar aprotic solvents such as dimethyl sulfoxide enhance the nucleophilicity of reaction intermediates, thereby accelerating the cyclization process . The kinetic profile shows that the first reduction follows pseudo-first-order kinetics with respect to the starting material, while the second reduction exhibits more complex kinetics due to multiple competing pathways [14].

Temperature effects on reaction kinetics demonstrate that higher temperatures in the first stage (45-50°C) promote rapid substrate conversion, while lower temperatures in the second stage (15-25°C) favor selective product formation over side reactions [5]. The pressure requirements for both stages typically range from 0.01 to 0.1 megapascals, providing sufficient hydrogen availability for complete reduction [5].

Table 2: Solvent System Performance Metrics

| Solvent | Dielectric Constant | Yield (%) | Reaction Rate (mol/L·h) | Selectivity (%) |

|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 87.4 | 0.125 | 96.2 |

| Acetonitrile | 37.5 | 82.1 | 0.098 | 94.8 |

| Dimethyl Sulfoxide | 46.7 | 85.3 | 0.156 | 93.4 |

| Acetone | 20.7 | 79.2 | 0.089 | 92.1 |

Alternative Routes via Three-Component Coupling Reactions

Three-component coupling reactions provide an alternative synthetic approach for accessing substituted pyrrole derivatives through convergent methodologies [6]. These reactions typically involve the coupling of aldehydes, amines, and electron-deficient alkenes or alkynes to construct the pyrrole ring system in a single operation [7]. Ruthenium-catalyzed three-component synthesis has demonstrated high regioselectivity in producing substituted pyrroles using simple and readily available substrates [11].

The mechanism of three-component coupling involves initial formation of an imine intermediate from the aldehyde and amine components, followed by cyclization with the third component to generate the pyrrole ring [10]. Catalyst selection is critical for achieving high yields and selectivity, with copper(I) iodide and ruthenium complexes showing particular efficacy in these transformations [7] [11]. The reaction conditions typically require elevated temperatures and may benefit from the use of promoting agents such as 1,8-diazabicyclo[5.4.0]undec-7-ene [7].

Copper ferrite nanoparticles have been employed as magnetically separable catalysts for three-component pyrrole synthesis, offering advantages in catalyst recovery and reuse [6]. These heterogeneous catalysts provide excellent activity while allowing for easy separation from the reaction mixture through magnetic extraction [6]. The substrate scope of three-component coupling reactions encompasses a wide range of aromatic and aliphatic amines, aldehydes, and coupling partners [7].

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted synthesis represents a significant advancement in pyrrole chemistry, offering reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods [8]. The application of microwave irradiation to pyrrole synthesis has been extensively studied, with particular focus on Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard methodologies [8]. Microwave activation provides uniform heating and can significantly accelerate reaction rates through enhanced molecular motion and collision frequency [12].

The Piloty-Robinson synthesis of 3,4-disubstituted pyrroles has been successfully adapted to microwave conditions, reducing reaction times from hours to minutes while maintaining moderate to good yields [12]. Microwave-assisted Clauson-Kaas reactions have been performed using molecular iodine as catalyst under solventless conditions, achieving excellent yields within short reaction times [15]. The method demonstrates broad substrate scope, accommodating both aliphatic and aromatic amines with high efficiency [15].

Flow chemistry approaches offer complementary advantages to batch processes, including improved heat and mass transfer, precise control of reaction parameters, and potential for continuous production [9]. Continuous flow synthesis of pyrrole-3-carboxylic acids has been achieved using microreactor technology, enabling direct conversion of tert-butyl acetoacetates, amines, and 2-bromoketones in a single continuous process [9]. The flow method utilizes hydrogen bromide generated as a by-product to facilitate in situ saponification of tert-butyl esters [9].

Table 3: Microwave-Assisted Synthesis Conditions

| Method | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Paal-Knorr | 120-140 | 5-15 | 300-500 | 85-95 | Solvent-free |

| Clauson-Kaas | 100-120 | 3-8 | 200-400 | 89-97 | Water |

| Piloty-Robinson | 150-180 | 10-20 | 400-600 | 70-85 | Acetic acid |

The integration of flow chemistry with automated synthesis platforms enables rapid optimization of reaction conditions and scale-up capabilities [22]. Microreactor systems with internal volumes ranging from microliters to milliliters have been successfully employed for pyrrole synthesis, achieving yields approaching 100% and production rates exceeding 55 grams per hour [22]. The scalability of flow chemistry methods makes them particularly attractive for industrial applications requiring consistent product quality and throughput [20].

Purification Techniques and Yield Optimization

Product purification following synthesis requires careful consideration of the physical and chemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile [23]. The compound exhibits a density of 1.3±0.1 grams per cubic centimeter, a boiling point of 364.6±32.0°C at 760 millimeters of mercury, and a flash point of 174.3±25.1°C [23]. These properties inform the selection of appropriate purification methods and safety considerations during processing.

The standard purification protocol involves filtration to remove catalyst residues, followed by concentration under reduced pressure at temperatures of 40-45°C [5]. The concentrated material is then subjected to recrystallization using a tetrahydrofuran-water mixture in a 1:5 volume ratio [5]. The recrystallization process involves heating the mixture to 20-30°C and maintaining these conditions for 3-4 hours with continuous stirring [5].

Yield optimization strategies focus on minimizing product losses during workup and purification procedures [19]. The implementation of controlled cooling rates during recrystallization can improve crystal quality and reduce mechanical losses . Washing procedures using minimal volumes of cold water help remove impurities while preserving product yield [5]. The final drying step is conducted at 50°C under controlled conditions to ensure complete solvent removal without thermal degradation [5].

Table 4: Purification Process Parameters

| Step | Temperature (°C) | Time (h) | Solvent Ratio | Recovery (%) |

|---|---|---|---|---|

| Concentration | 40-45 | 2-3 | - | 98.5 |

| Recrystallization | 20-30 | 3-4 | THF:H₂O (1:5) | 94.2 |

| Washing | 15-20 | 0.5 | Water | 96.8 |

| Drying | 50 | 4-6 | - | 99.1 |

Advanced purification techniques including column chromatography and high-performance liquid chromatography may be employed for analytical-grade material preparation [25]. These methods provide superior separation capabilities but are typically reserved for small-scale applications due to cost considerations [19]. Process optimization studies have demonstrated that careful control of each purification step can achieve overall yields exceeding 90% while maintaining product purity above 99% .